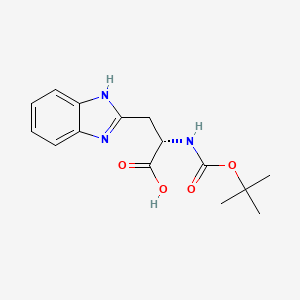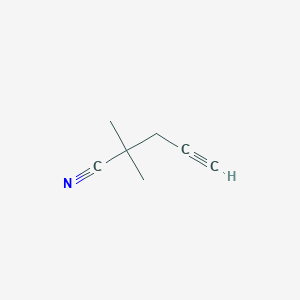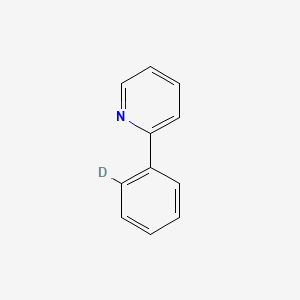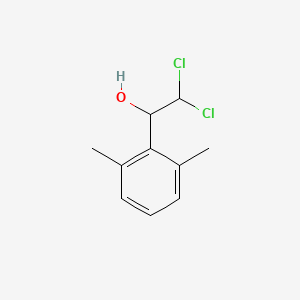![molecular formula C12H22ClN3O3 B14033373 2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)
2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL is a complex organic compound with a unique structure that includes an imidazo[1,5-a]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of pyrrolo[1,2-a]pyrazines can be achieved through a transition-metal-free strategy involving the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[1,5-a]pyrazine derivatives and related heterocyclic compounds. Examples include:
- Pyrrolo[1,2-a]pyrazines
- Imidazole-containing compounds
Uniqueness
What sets 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL apart is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H22ClN3O3 |
|---|---|
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
3-(8a-methyl-3-oxo-5,6,7,8-tetrahydro-1H-imidazo[1,5-a]pyrazin-2-yl)-2,2-dimethylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C12H21N3O3.ClH/c1-11(2,9(16)17)7-14-8-12(3)6-13-4-5-15(12)10(14)18;/h13H,4-8H2,1-3H3,(H,16,17);1H |
Clé InChI |
HZRXAMHYIQXNDZ-UHFFFAOYSA-N |
SMILES canonique |
CC12CNCCN1C(=O)N(C2)CC(C)(C)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)



![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)





